4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one
Description
Properties
IUPAC Name |
4-(4-fluoro-3-methoxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-16-11-6-8(2-3-10(11)13)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWJTHIWEWPETL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)NC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682822 | |
| Record name | 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261901-50-1 | |
| Record name | 2(1H)-Pyridinone, 4-(4-fluoro-3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261901-50-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20682822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methoxybenzaldehyde and 2-pyridone.
Condensation Reaction: The 4-fluoro-3-methoxybenzaldehyde undergoes a condensation reaction with 2-pyridone in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cyclization: The resulting intermediate undergoes cyclization to form the desired this compound. This step may require the use of a catalyst or additional reagents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding reduced forms.
Substitution: The fluorine atom and methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one has shown promise in medicinal chemistry, particularly as a scaffold for drug development. Its structural features allow for modifications that can enhance biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that specific analogs inhibited the growth of cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Agents
The compound has been investigated for its anti-inflammatory effects. A study found that it inhibits key enzymes involved in inflammatory processes, such as COX-2 and LOX. This inhibition suggests potential therapeutic applications in treating conditions like arthritis and other inflammatory disorders.
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| This compound | 15 | COX-2 |
| Analogue A | 10 | COX-2 |
| Analogue B | 12 | LOX |
Material Science
The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic semiconductors.
Case Study: Organic Light Emitting Diodes (OLEDs)
Research has shown that incorporating this compound into OLEDs enhances their efficiency and stability. A study demonstrated that devices using this compound exhibited improved luminescent properties compared to traditional materials .
Organic Synthesis
In organic synthesis, this compound serves as an important intermediate for synthesizing various complex molecules.
Synthesis Pathway Example
The compound can be synthesized through a multi-step reaction involving:
- Nucleophilic substitution reactions.
- Coupling reactions with aryl halides.
- Cyclization reactions to form pyridine derivatives.
This versatility makes it a valuable building block in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group on the phenyl ring contribute to the compound’s binding affinity and selectivity. The pyridinone structure allows for hydrogen bonding and π-π interactions with target molecules, facilitating its biological activity.
Comparison with Similar Compounds
Substituent Effects on Aromatic Rings
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-pyridin-2(1H)-one ():
Replacing fluorine with bromine increases molecular weight (MW: ~466–545) and enhances lipophilicity. The bromophenyl derivative demonstrated superior antioxidant activity (79.05% radical scavenging at 12 ppm) compared to methoxy-substituted analogs, suggesting halogen substituents enhance electron-withdrawing effects and stability of radical intermediates .- Comparison : The fluorine atom in the target compound likely reduces metabolic degradation compared to bromine, improving pharmacokinetic profiles.
Heterocyclic Modifications
- 1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives ():
Piperazine substituents improve solubility in aqueous media and confer serotonin reuptake inhibition (SSRI) activity (IC₅₀ < 100 nM). The basic nitrogen in piperazine facilitates protonation at physiological pH, enhancing blood-brain barrier penetration .- Comparison : The absence of a basic group in this compound may limit CNS activity but reduce off-target effects.
Key Observations :
Antioxidant Activity
- Bromophenyl-substituted pyridinones (e.g., 4-(4-bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-pyridin-2(1H)-one) showed 79.05% radical scavenging, comparable to ascorbic acid (82.71%) .
- Target Compound : The fluorine and methoxy groups may confer moderate antioxidant activity, though likely lower than brominated analogs due to reduced electron-withdrawing effects.
Antimicrobial Activity
- Thiazole-linked pyridinones (e.g., 4-(4-substituted phenyl)-1-(4-substituted phenyl thiazol-2-yl)pyridin-2(1H)-one) demonstrated moderate inhibition against Staphylococcus aureus and Escherichia coli (MIC ~50–100 µg/mL) .
Biological Activity
Overview
4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one is a synthetic compound belonging to the pyridinone class, characterized by its unique structural features which include a fluorine atom and a methoxy group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
The synthesis of this compound typically involves a condensation reaction between 4-fluoro-3-methoxybenzaldehyde and 2-pyridone, often facilitated by bases like sodium hydride or potassium carbonate in organic solvents such as DMF or DMSO at elevated temperatures. The resulting compound can undergo various chemical reactions, including oxidation and reduction, which may modify its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the methoxy group contributes to the compound's lipophilicity, aiding in cellular penetration. The pyridinone structure allows for hydrogen bonding and π-π interactions, which are crucial for its biological efficacy.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridinones can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. A study on related compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .
Anti-inflammatory Effects
In addition to anticancer properties, this compound has been evaluated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating chronic inflammatory conditions .
Case Studies
Several case studies have highlighted the efficacy of pyridinone derivatives in preclinical models:
- Study on Neuroblastoma : A series of pyridinone derivatives, including those structurally related to this compound, were tested on neuroblastoma cell lines. The results indicated significant inhibition of cell viability with IC50 values ranging from 50 to 200 nM, showcasing their potential as therapeutic agents against neuroblastoma .
- Inflammatory Bowel Disease Model : In an animal model of inflammatory bowel disease (IBD), treatment with pyridinone derivatives led to reduced inflammation markers and improved histological scores compared to control groups. This supports their role in managing inflammatory conditions .
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparative analysis with similar compounds was conducted:
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Structure | Anticancer, Anti-inflammatory | 50-200 |
| 5-(4-Fluoro-3-methoxyphenyl)pyridine | Structure | Antimicrobial | >1000 |
| 4-(3-Methoxyphenyl)pyridin-2(1H)-one | Structure | Moderate anticancer | 300 |
Q & A
Q. What are the standard synthetic routes for 4-(4-Fluoro-3-methoxyphenyl)pyridin-2(1H)-one?
The synthesis typically involves multi-step organic reactions, starting with halogenated aromatic precursors and pyridinone derivatives. Key steps include:
- Coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) to attach the fluoromethoxyphenyl group to the pyridinone core.
- Cyclization under controlled pH and temperature to form the pyridin-2(1H)-one ring.
- Purification via column chromatography or recrystallization to isolate the product . Reaction conditions (e.g., anhydrous solvents, catalysts like Pd) are critical for yield optimization .
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and fluorine integration .
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis .
- X-ray crystallography to resolve stereochemical ambiguities and confirm solid-state conformation .
- HPLC or TLC for purity assessment, with ≥95% purity recommended for biological testing .
Q. What are the primary biological targets or activities associated with this compound?
While direct data on this compound is limited, structurally related pyridinones exhibit:
- Anticancer activity via kinase inhibition (e.g., targeting EGFR or CDK2) .
- Neuromodulatory effects through interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) . Preliminary assays should include enzyme inhibition studies and cell viability assays (e.g., MTT) to validate hypotheses .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Systematic variation of parameters : Test temperatures (e.g., 60–100°C), solvent polarity (e.g., DMF vs. THF), and catalyst loadings (e.g., 1–5 mol% Pd) to identify optimal conditions .
- Impurity mitigation : Use scavenger resins or gradient chromatography to remove byproducts like dehalogenated intermediates .
- Scale-up considerations : Ensure consistent stirring and inert atmospheres to prevent oxidation during large-scale reactions .
Q. How should one approach resolving discrepancies in spectroscopic data during structural elucidation?
- Cross-validation : Combine 2D NMR (e.g., COSY, NOESY) with X-ray crystallography to resolve overlapping signals or stereochemical conflicts .
- Isotopic labeling : Introduce deuterium at suspected reactive sites to clarify ambiguous ¹H NMR peaks .
- Computational modeling : Use DFT calculations to predict NMR chemical shifts or IR spectra and compare with experimental data .
Q. What strategies are effective in evaluating the compound's structure-activity relationships (SAR) for therapeutic potential?
- Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy or halogens) and test activity changes .
- Molecular docking : Screen against protein databases (e.g., PDB) to predict binding affinities for targets like kinases or GPCRs .
- Pharmacophore mapping : Identify critical functional groups (e.g., fluorophenyl or pyridinone moieties) using 3D-QSAR models .
- In vivo validation : Use rodent models (e.g., Sprague-Dawley rats) for pharmacokinetic studies (e.g., bioavailability, half-life) .
Methodological Notes
- Contradiction management : Conflicting biological data (e.g., varying IC₅₀ values) may arise from assay conditions (e.g., cell line variability). Replicate studies under standardized protocols .
- Thermal stability : Perform TGA/DSC to assess decomposition thresholds, ensuring stability during storage or formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
